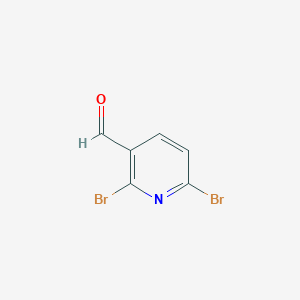

2,6-Dibromopyridine-3-carboxaldehyde

描述

2,6-Dibromopyridine-3-carboxaldehyde is a specialized chemical compound featuring a pyridine (B92270) ring substituted with two bromine atoms at the 2 and 6 positions and a formyl (aldehyde) group at the 3 position. This strategic arrangement of functional groups makes it a powerful tool for synthetic chemists, offering orthogonal reactivity that can be exploited to build complex, highly substituted pyridine-based molecules. Its utility is primarily as a pharmaceutical intermediate and a foundational component in the synthesis of novel materials. parchem.comchemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 55304-83-1 |

| Molecular Formula | C₆H₃Br₂NO |

| Molecular Weight | 264.90 g/mol |

| Density | 2.1 ± 0.1 g/cm³ echemi.com |

| Boiling Point | 331.6°C at 760 mmHg echemi.com |

| Flash Point | 154.3 ± 27.9 °C echemi.com |

The pyridine ring is a ubiquitous structural motif in chemistry, serving as a cornerstone in a vast array of natural products, pharmaceuticals, and agrochemicals. It is a six-membered aromatic heterocycle, analogous to benzene (B151609) but with one carbon atom replaced by nitrogen. This substitution imparts distinct electronic properties, including a dipole moment and increased basicity, which are crucial to its function in various applications.

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its prevalence in a multitude of bioactive compounds, including vitamins like niacin (nicotinic acid) and pyridoxine, and numerous FDA-approved drugs. The nitrogen atom's ability to act as a hydrogen bond acceptor is critical for molecular recognition and binding to biological targets such as enzymes and receptors.

The formyl group (–CHO), an aldehyde functionality, is one of the most versatile handles in organic synthesis. When attached to a pyridine ring, it creates a class of compounds known as pyridine carboxaldehydes or formylpyridines. These compounds are valuable precursors for a wide range of chemical transformations. guidechem.com The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or engaged in various carbon-carbon bond-forming reactions.

Crucially, the aldehyde's electrophilic carbon is susceptible to nucleophilic attack, most notably by amines to form Schiff bases (imines). wikipedia.org These resulting iminopyridine structures are excellent ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. researchgate.net This reactivity makes pyridine carboxaldehydes essential building blocks for creating complex molecules with tailored electronic and steric properties for applications in catalysis, materials science, and pharmaceutical development. chinesechemsoc.orgchinesechemsoc.orgchemicalbook.com

Table 2: Isomers of Pyridine Carboxaldehyde

| Compound Name | Structure | Position of Formyl Group |

| Pyridine-2-carboxaldehyde | O=Cc1ncccc1 | 2-position (ortho) |

| Pyridine-3-carboxaldehyde | O=Cc1cnccc1 | 3-position (meta) |

| Pyridine-4-carboxaldehyde | O=Cc1ccncc1 | 4-position (para) |

The synthesis of halogenated pyridines, particularly bromopyridines, has evolved significantly over time. Direct electrophilic bromination of the parent pyridine ring is notoriously difficult. The nitrogen atom deactivates the ring towards electrophilic attack, requiring harsh reaction conditions such as high temperatures and the use of oleum (B3057394), which typically yields 3-bromopyridine (B30812) and 3,5-dibromopyridine. chemicalbook.comchempanda.com

More versatile and widely adopted methods emerged from the chemistry of aminopyridines. The Sandmeyer reaction and related diazotization-bromination procedures have become the cornerstone of bromopyridine synthesis. In these methods, an aminopyridine is treated with a nitrite (B80452) source in the presence of hydrobromic acid and often a copper(I) bromide catalyst. google.com This transforms the amino group into a diazonium salt, which is an excellent leaving group and is readily displaced by a bromide ion. This approach allows for the regioselective introduction of bromine at specific positions on the pyridine ring, such as the synthesis of 2-bromopyridine (B144113) from 2-aminopyridine. google.comorgsyn.org

Building upon the synthesis of monobromopyridines, methods for preparing dibromo-derivatives were developed. These compounds are particularly valuable as they offer two points for subsequent functionalization. Syntheses often involve the diazotization of bromo-aminopyridines or halogen exchange reactions. chemicalbook.com For example, 2,6-dibromopyridine (B144722) can be prepared from the more readily available 2,6-dichloropyridine (B45657).

A seminal advancement in the utility of these compounds was the development of directed ortho-metalation. For the synthesis of this compound, a key step involves the regioselective deprotonation of 2,6-dibromopyridine. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, a proton can be selectively removed from the 3-position. The resulting organolithium intermediate is then quenched with an electrophilic formylating agent, such as methyl formate (B1220265), to install the aldehyde group, yielding the target molecule. echemi.com This discovery unlocked the synthetic potential of creating trifunctional pyridine building blocks where each reactive site could be addressed with high selectivity.

The unique molecular architecture of this compound provides a rich platform for synthetic exploration. Research efforts centered on this compound are typically focused on leveraging its three distinct reactive sites for the construction of complex, multi-substituted pyridine derivatives.

The primary research objectives include:

Selective Functionalization: A key area of study is the selective, stepwise reaction of the bromine atoms. The two bromine atoms at the 2- and 6-positions exhibit different reactivity profiles, which can be exploited in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira). researchgate.net Protocols have been developed for the selective mono-amination of 2,6-dibromopyridine, leaving the second bromine available for further transformation. researchgate.net This allows for the controlled, unsymmetrical disubstitution of the pyridine ring.

Derivatization of the Formyl Group: The aldehyde functionality serves as a versatile anchor for a wide array of chemical modifications. It can be converted into imines, oximes, hydrazones, alcohols, carboxylic acids, and alkenes, each opening new avenues for molecular diversification. echemi.comcymitquimica.com

Combinatorial Synthesis: The orthogonal nature of the bromo and formyl groups allows for a combinatorial approach to synthesis. One functional group can be modified while leaving the others intact for subsequent reactions. This strategy is highly valuable for generating libraries of novel compounds for high-throughput screening in drug discovery and materials science.

By systematically exploring the reactivity at each site, researchers can use this compound as a central scaffold to access novel chemical space and develop new molecules with potential applications in pharmaceuticals, catalysis, and functional materials. digitellinc.comresearchgate.netnih.govdigitellinc.comnih.gov

Table 3: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

| C2-Br / C6-Br | Suzuki Coupling | Organoboron compounds, Pd catalyst | Aryl, Alkyl |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl | |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino | |

| Stille Coupling | Organostannanes, Pd catalyst | Aryl, Vinyl | |

| C3-CHO | Reductive Amination | Amines, NaBH₃CN | Substituted Aminomethyl |

| Wittig Reaction | Phosphonium (B103445) ylides | Alkene | |

| Oxidation | KMnO₄, Ag₂O | Carboxylic Acid | |

| Reduction | NaBH₄ | Hydroxymethyl (Alcohol) |

Structure

3D Structure

属性

IUPAC Name |

2,6-dibromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFFLGODLKMVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482811 | |

| Record name | 2,6-Dibromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-83-1 | |

| Record name | 2,6-Dibromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,6 Dibromopyridine 3 Carboxaldehyde and Its Precursors

Classical and Contemporary Approaches to Pyridine (B92270) Ring Halogenation

The inherent electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution compared to benzene (B151609), often requiring harsh conditions for reactions like bromination. acs.org Consequently, various strategies have been developed to achieve efficient and selective halogenation.

Regioselective Bromination Techniques for Pyridine Nucleus

Achieving regioselectivity in the bromination of the pyridine nucleus is a significant synthetic challenge. Traditional bromination of pyridine itself requires very high temperatures (greater than 300 °C) and yields a mixture of products. acs.org Modern techniques offer milder conditions and greater control.

One effective strategy involves the use of directing groups . For instance, an amino group can be installed to activate the pyridine ring and direct bromination to specific positions. acs.org This approach leverages the electron-donating nature of the directing group to enhance the nucleophilicity of the pyridine ring, facilitating electrophilic substitution under milder conditions. acs.org

Another widely used method is the activation of the pyridine ring via N-oxidation . Pyridine N-oxides exhibit enhanced reactivity towards both nucleophilic and electrophilic substitutions, particularly at the 2- and 4-positions. researchgate.net Baran et al. developed a regioselective bromination of fused pyridine N-oxides at the C2-position using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a mild bromide source, avoiding harsh reagents like Br₂ or POBr₃. tcichemicals.com

The choice of brominating agent is also crucial. N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum (B3057394) have been employed for the selective bromination of pyridine derivatives, offering an improved and more economical process over traditional methods using elemental bromine. google.com

| Method | Reagents/Conditions | Position Selectivity | Key Features | Reference |

|---|---|---|---|---|

| Directing Group Strategy | Amino directing group, Tetrabutylammonium bromide (TBABr), LiClO₄, MeCN/HOAc, Room Temp. | meta-position (C3/C5) | Electrochemical, catalyst-free, mild conditions. | acs.org |

| N-Oxide Activation | p-Toluenesulfonic anhydride (activator), Tetrabutylammonium bromide (bromide source) | ortho-position (C2) | Proceeds under mild conditions without highly reactive brominating agents. | tcichemicals.com |

| N-Oxide Activation with (COBr)₂ | Pyridine N-oxide, (COBr)₂, Et₃N in CH₂Br₂ at 0 °C | High regioselectivity | Utilizes the enhanced reactivity of N-oxides for developing bioactive derivatives. | researchgate.net |

| Modern Brominating Agents | N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Oleum 65% | High selectivity | Overcomes disadvantages of slow reactions and difficult purification associated with Br₂. | google.com |

Interconversion Strategies for Halogenated Pyridines (e.g., from Dichloropyridines)

Halogen exchange, or interconversion, provides an alternative route to specific halogenated pyridines when direct halogenation is not feasible or selective. A notable example is the synthesis of 2,6-dibromopyridine (B144722) from its chloro-analogue, 2,6-dichloropyridine (B45657). This transformation can be achieved through a refluxing reaction with a bromide source in an acidic medium. A patented method describes mixing 2,6-dichloropyridine with a bromide, such as sodium bromide, in the presence of hydrobromic acid at temperatures between 80-150 °C. google.com This process yields the desired 2,6-dibromopyridine with reported yields between 66-80%. google.com

Another relevant phenomenon is the "halogen dance," which involves the base-induced intramolecular migration of a halogen atom. researchgate.net This process is typically observed in dihalopyridines upon treatment with strong bases like lithium diisopropylamide (LDA). The reaction's outcome is highly dependent on temperature, allowing for selective functionalization at different positions. While often used for introducing other functional groups, this rearrangement represents a potential strategy for interconverting halogen isomers under specific conditions.

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dichloropyridine | Sodium Bromide, 40% Hydrobromic acid | Reflux, 80-150 °C, 24 hours | 66.4% - 71.5% | google.com |

| 2,6-Dichloropyridine | Hydrogen bromide gas, Water | Reflux, 80-150 °C | 73.6% | google.com |

Introduction of the Aldehyde Functional Group at the 3-Position

Once the 2,6-dibromopyridine scaffold is obtained, the next critical step is the introduction of the carboxaldehyde group at the 3-position. This can be accomplished either through direct formylation or by the conversion of a suitable precursor group.

Formylation Reactions on Bromopyridine Scaffolds

Direct formylation involves the introduction of a -CHO group in a single step. A highly effective method for the synthesis of 2,6-Dibromopyridine-3-carboxaldehyde is through ortho-lithiation followed by quenching with a formylating agent . Specifically, 2,6-dibromopyridine is treated with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to selectively deprotonate the C3 position. echemi.com The resulting lithiated intermediate is then reacted with a formyl source, such as methyl formate (B1220265), to yield the target aldehyde. echemi.com

Palladium-catalyzed formylation is another powerful contemporary method for converting aryl halides to aldehydes. nih.govliverpool.ac.uk These reactions typically use carbon monoxide (CO) and a hydrogen source (H₂), known as synthesis gas, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govliverpool.ac.uk While broadly applicable to aryl bromides, this method offers a pathway to formylate bromopyridine substrates under catalytic conditions. A related approach avoids the use of toxic CO gas by employing isocyanides as the formyl source precursor in the presence of a silane (B1218182) reducing agent. organic-chemistry.org

| Method | Substrate | Reagents/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Directed ortho-Lithiation | 2,6-Dibromopyridine | 1) LDA in THF 2) Methyl formate | -78 °C | This compound | echemi.com |

| Palladium-Catalyzed Carbonylation | Aryl Bromides | Pd(OAc)₂, PAd₂nBu (ligand), CO/H₂ | 100 °C, 5 bar | Aryl Aldehydes | liverpool.ac.uk |

| Palladium-Catalyzed Isocyanide Insertion | Aryl Halides | Pd catalyst, JohnPhos (ligand), t-Butyl isocyanide, Et₃SiH, Na₂CO₃ | 65 °C | Aryl Aldehydes | organic-chemistry.org |

Conversion of Precursors to Aldehydes (e.g., from Methyl, Acid, or Nitrile Precursors)

An alternative to direct formylation is the transformation of an existing functional group at the 3-position into an aldehyde. This two-step approach involves first synthesizing a 2,6-dibromopyridine derivative bearing a precursor group (e.g., methyl, nitrile, or carboxylic acid) at C3, followed by its conversion to the aldehyde.

From Methyl Precursors: The oxidation of a methyl group to an aldehyde is a common transformation. For methylpyridines, this can be achieved via vapor-phase oxidation over a catalyst at high temperatures or by using selective oxidizing agents like selenium dioxide. googleapis.com

From Carboxylic Acid Precursors: The reduction of a carboxylic acid to an aldehyde is a delicate process, as over-reduction to the alcohol is common. The reaction is typically performed on a carboxylic acid derivative, such as an ester or acid chloride. Reagents like diisobutylaluminium hydride (DIBAL-H) are known to reduce esters to aldehydes at low temperatures.

From Nitrile Precursors: The partial reduction of a nitrile group offers a direct route to aldehydes. The Stephen aldehyde synthesis is a classical method, though modern reagents are often preferred. Controlled hydrogenation using a palladium catalyst can convert pyridine nitriles to the corresponding aldehydes. googleapis.comgoogle.com Another widely used method is the reduction with diisobutylaluminium hydride (DIBAL-H), which can effectively reduce nitriles to aldehydes, although compatibility with other functional groups on the molecule must be considered. researchgate.net Lithium triethoxyaluminohydride has also been reported as a convenient reagent for the partial reduction of nitriles to aldehydes. acs.org

| Precursor Group | General Reaction | Typical Reagents | Key Considerations | Reference |

|---|---|---|---|---|

| Methyl (-CH₃) | Oxidation | Selenium dioxide, Catalytic vapor-phase oxidation | Requires control to prevent over-oxidation to carboxylic acid. | googleapis.com |

| Carboxylic Acid/Ester (-COOH/-COOR) | Partial Reduction | DIBAL-H (on ester), LiAlH(OtBu)₃ (on acid chloride) | Requires careful control of stoichiometry and temperature to avoid alcohol formation. | ncert.nic.in |

| Nitrile (-CN) | Partial Reduction/Hydrolysis | DIBAL-H, LiAlH(OEt)₃, Controlled Hydrogenation (e.g., Pd catalyst) | The intermediate imine is hydrolyzed during workup to yield the aldehyde. | google.comresearchgate.netacs.org |

Advanced Synthetic Routes to this compound

Advanced synthetic strategies aim to improve efficiency, reduce step counts, and enhance scalability. For this compound, the most direct and advanced route reported is the directed ortho-metalation (DoM) strategy. This method, involving the deprotonation of 2,6-dibromopyridine with LDA and subsequent formylation with methyl formate, combines high regioselectivity and good yields in a one-pot procedure. echemi.com This approach is powerful because it directly functionalizes the C-H bond at the desired position, guided by the existing bromo substituents, thus providing an efficient and atom-economical pathway to the target molecule. Furthermore, the application of modern technologies like continuous-flow chemistry to lithiation reactions on dihalopyridines showcases a path towards safer and more scalable production of such intermediates. researchgate.net

Multi-Step Synthesis from Readily Available Pyridine Derivatives

A common and practical route to this compound involves a multi-step sequence starting from readily available pyridine precursors. One of the most direct precursors is 2,6-dibromopyridine, which itself can be synthesized from less expensive starting materials like 2,6-dichloropyridine.

A reported synthesis of the precursor 2,6-dibromopyridine involves the reaction of 2,6-dichloropyridine with a bromide source. guidechem.comgoogle.com For instance, by refluxing 2,6-dichloropyridine with sodium bromide in an aqueous hydrobromic acid solution, a halogen exchange reaction occurs, yielding 2,6-dibromopyridine in good yield. google.com

Once 2,6-dibromopyridine is obtained, the critical step is the introduction of the carboxaldehyde (formyl) group at the C-3 position. Direct formylation via electrophilic substitution is challenging due to the deactivating effect of the nitrogen atom and the two bromine atoms on the pyridine ring. Therefore, a more controlled, regioselective method is required. A highly effective strategy is the use of directed ortho-metalation. This process involves the deprotonation of the C-3 position using a strong, non-nucleophilic base, followed by quenching the resulting anion with a formylating agent.

A specific protocol involves dissolving 2,6-dibromopyridine in a dry solvent like tetrahydrofuran (B95107) (THF) and cooling the solution to a low temperature, typically -78°C. echemi.com A strong base, lithium diisopropylamide (LDA), is then added dropwise. echemi.com The LDA selectively removes a proton from the C-3 position, which is the most acidic position not adjacent to a bromine atom. This selectivity is a key aspect of the synthesis. Following deprotonation, an electrophile such as methyl formate is added to the reaction mixture. echemi.com This introduces the formyl group at the C-3 position. The reaction is then quenched, typically with a saturated ammonium (B1175870) chloride solution, to yield the desired this compound. echemi.com

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 2,6-Dichloropyridine | Sodium Bromide, Hydrobromic Acid | 2,6-Dibromopyridine | 66-80% google.com |

| 2 | 2,6-Dibromopyridine | 1. Lithium diisopropylamide (LDA) 2. Methyl formate | This compound | Not specified in source echemi.com |

Tandem Reactions and One-Pot Synthetic Protocols

Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel without isolating intermediates, represent a highly efficient approach in modern organic synthesis. mdpi.comrsc.org Similarly, one-pot protocols, which may involve the sequential addition of reagents, streamline synthetic processes by reducing the number of workup and purification steps. nih.gov

While specific tandem reactions for the direct synthesis of this compound are not extensively documented in mainstream literature, the principles are applied to the synthesis of complex pyridine derivatives. mdpi.com For instance, multi-component reactions are often used to construct highly substituted pyridine rings in a single step. mdpi.comderpharmachemica.com

Chemo- and Regioselective Synthetic Considerations

The synthesis of this compound is fundamentally a problem of selectivity. Both chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions on the ring) must be controlled.

The primary challenge is the regioselective introduction of the aldehyde group at the C-3 position of the 2,6-dibromopyridine ring. The pyridine ring has distinct electronic properties: the positions ortho and para to the nitrogen (C-2, C-6, C-4) are electron-deficient, while the meta positions (C-3, C-5) are comparatively more electron-rich. However, the presence of two strongly electron-withdrawing bromine atoms at C-2 and C-6 further deactivates the entire ring towards traditional electrophilic aromatic substitution.

To overcome this, the directed ortho-metalation (DoM) strategy is employed, as described in the multi-step synthesis section. echemi.com This is a powerful example of regiocontrol. The choice of a strong, sterically hindered base like LDA is crucial for chemoselectivity; it is a poor nucleophile and primarily acts as a base, preventing unwanted side reactions with the bromine atoms. The reaction's regioselectivity is dictated by the acidity of the ring protons. The C-3 and C-5 protons are more acidic than the C-4 proton, and lithiation occurs preferentially at one of these equivalent positions.

Further illustrating the importance of selectivity in the chemistry of 2,6-dibromopyridine, studies on its C-N bond-forming reactions have shown that it is possible to achieve selective mono-amination. acs.orgresearchgate.net By carefully controlling reaction conditions, such as the choice of catalyst (e.g., a copper-based catalyst) and reaction time, one bromine atom can be substituted with an amine, leaving the other intact for subsequent functionalization. researchgate.net This highlights the ability to selectively manipulate one of the two identical halogen atoms, a key consideration in the broader synthetic utility of this scaffold.

Purification and Characterization Techniques for Synthetic Products in Academic Settings

Following the synthesis of this compound, rigorous purification and characterization are essential to confirm its identity and purity. In academic research settings, a combination of chromatographic and spectroscopic techniques is standard practice.

Purification: The crude product obtained from the synthesis is typically a mixture containing the desired compound, unreacted starting materials, and byproducts. The most common method for purification is column chromatography. echemi.com The crude mixture is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), such as a mixture of ethyl acetate (B1210297) and hexane, is passed through the column. echemi.com The components of the mixture separate based on their differing polarities, allowing for the isolation of the pure this compound.

Characterization: Once purified, the compound's structure and purity are confirmed using a suite of spectroscopic methods. researchgate.net Each technique provides a unique piece of information about the molecule's structure.

| Technique | Abbreviation | Information Obtained |

| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C) | Provides detailed information about the carbon-hydrogen framework. ¹H-NMR shows the number of different types of protons, their chemical environment, and their connectivity. ¹³C-NMR provides information on the carbon skeleton. researchgate.net |

| Infrared Spectroscopy | IR | Identifies the presence of specific functional groups. For this compound, a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretch would be a key diagnostic peak. researchgate.net |

| Mass Spectrometry | MS | Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The isotopic pattern from the two bromine atoms would be a distinctive feature. researchgate.net |

| X-ray Crystallography | - | If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule in the solid state, confirming connectivity and stereochemistry. mdpi.com |

Together, these purification and characterization techniques provide the necessary evidence to verify the successful synthesis of this compound according to the rigorous standards of academic research.

Reactivity and Mechanistic Investigations of 2,6 Dibromopyridine 3 Carboxaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group, characterized by its electrophilic carbonyl carbon, is a primary site for nucleophilic attack and redox transformations.

The carbonyl group of 2,6-Dibromopyridine-3-carboxaldehyde readily undergoes nucleophilic addition reactions. In these reactions, a nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. nih.gov

A prominent example of this reactivity is the Wittig reaction, which converts aldehydes and ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org The reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent) results in the formation of a C=C double bond, replacing the C=O double bond. The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the substituents on the ylide. Stabilized ylides typically afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile/Reagent | Product Type | General Reaction |

|---|---|---|

| Phosphonium Ylide (Wittig Reagent) | Alkene | Formation of a C=C double bond |

| Grignard Reagent (R-MgX) | Secondary Alcohol | Addition of an alkyl/aryl group |

The aldehyde functionality of this compound is a key participant in condensation reactions, particularly for the synthesis of fused heterocyclic systems. The Knoevenagel condensation is a widely employed reaction in this context, involving the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a base. bas.bgmdpi.comresearchgate.netresearchgate.netsphinxsai.com

This reaction has been instrumental in the synthesis of pyridopyrimidines, a class of compounds with significant biological and pharmacological relevance. orgchemres.orgnih.govresearchgate.netmdpi.com The general synthetic route involves the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, to form an electron-deficient alkene. Subsequent cyclization of this intermediate, often with a guanidine (B92328) or amidine derivative, leads to the formation of the pyridopyrimidine ring system. The reaction conditions for Knoevenagel condensations can often be mild, with some procedures being catalyst-free and utilizing environmentally benign solvent systems like water-ethanol mixtures. bas.bg

Table 2: Heterocycle Formation via Condensation and Cyclization

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Malononitrile | 2-((2,6-dibromopyridin-3-yl)methylene)malononitrile | Knoevenagel Condensation |

| This compound | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(2,6-dibromopyridin-3-yl)acrylate | Knoevenagel Condensation |

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde to a carboxylic acid, 2,6-dibromonicotinic acid, is a common transformation. Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (2,6-dibromopyridin-3-yl)methanol, can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent that is effective for the reduction of aldehydes and ketones. nih.gov For more robust reductions, lithium aluminum hydride (LiAlH4) can be used, although it is a much stronger and less selective reducing agent. nih.gov

Table 3: Oxidation and Reduction of the Aldehyde Moiety

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | KMnO4, H2CrO4, Ag2O | 2,6-Dibromonicotinic acid |

Reactivity of the Bromine Substituents

The two bromine atoms on the pyridine (B92270) ring are susceptible to displacement by nucleophiles and participation in metal-catalyzed cross-coupling reactions.

The pyridine ring, being an electron-deficient aromatic system, is activated towards nucleophilic aromatic substitution (SNAr). The presence of the electronegative nitrogen atom facilitates the attack of nucleophiles on the ring carbons. nih.govlibretexts.orglibretexts.org In 2,6-dibromopyridine (B144722) derivatives, the bromine atoms can act as leaving groups in SNAr reactions. researchgate.net

The regioselectivity of these reactions is influenced by the electronic effects of the ring nitrogen and the aldehyde substituent. Generally, the position ortho to the ring nitrogen (C2 and C6) is more activated towards nucleophilic attack. However, the electron-withdrawing nature of the aldehyde group at the C3 position can also influence the reactivity of the adjacent bromine atoms. The reaction with various nucleophiles such as amines, alkoxides, and thiolates can lead to the selective mono- or di-substitution of the bromine atoms, providing a route to a wide range of functionalized pyridine derivatives. fishersci.co.ukrsc.org

Table 4: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Product Type |

|---|---|

| Amines (R-NH2) | Amino-substituted pyridines |

| Alkoxides (R-O⁻) | Alkoxy-substituted pyridines |

The bromine substituents on the pyridine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromopyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgnih.govacs.orgorganic-chemistry.org It is a versatile method for the formation of C-C bonds. The regioselectivity of the Suzuki coupling on dihalopyridines can be controlled by the choice of ligands and reaction conditions, allowing for selective mono- or di-arylation. nih.govacs.orgresearchgate.net

Sonogashira Coupling: This reaction couples the dibromopyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.govscirp.org It is a reliable method for the synthesis of alkynyl-substituted pyridines.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the dibromopyridine with an amine in the presence of a palladium catalyst and a base. nih.govyoutube.comacsgcipr.orglibretexts.orgrug.nl It is a powerful alternative to classical SNAr reactions for the synthesis of arylamines.

Heck Reaction: This reaction involves the coupling of the dibromopyridine with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond with vinylation of the pyridine ring. semanticscholar.orgorganic-chemistry.orgbeilstein-journals.orgchemrxiv.orgnih.gov

The relative reactivity of the two bromine atoms in these cross-coupling reactions is a subject of interest. Generally, the C2-position is more reactive towards oxidative addition of the palladium catalyst due to the electronic influence of the adjacent nitrogen atom. nih.gov However, this selectivity can be altered by the choice of palladium catalyst, ligands, and reaction conditions, enabling selective functionalization at either the C2 or C6 position. acs.orgnih.gov

Table 5: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Organoboron reagent | C-C |

| Sonogashira | Terminal alkyne | C-C (alkynyl) |

| Buchwald-Hartwig | Amine | C-N |

Lithiation and Subsequent Electrophilic Quenching

The functionalization of this compound can also be achieved through the formation of an organolithium intermediate, which is then quenched with an electrophile. clockss.org This can proceed via two main pathways: directed ortho-metalation (DoM) or halogen-metal exchange. semanticscholar.orgwikipedia.org

Given the substrate, a halogen-metal exchange is the more probable pathway when using alkyllithium reagents like n-butyllithium at low temperatures. wikipedia.orgias.ac.in The exchange rate for bromine is significantly faster than for chlorine and is also generally faster than the deprotonation of aromatic protons. wikipedia.org This would lead to the formation of a lithiated pyridine species at either the C2 or C6 position. The resulting organolithium is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂), allowing for the introduction of diverse functional groups. nih.gov

Alternatively, directed ortho-metalation could be considered, where a directing metalating group (DMG) on the ring coordinates to the lithium reagent and directs deprotonation to an adjacent position. uwindsor.cabaranlab.orgharvard.edu While the aldehyde group at C3 could act as a DMG to direct lithiation to the C4 position, it is also highly electrophilic and prone to attack by the alkyllithium reagent. Using a hindered, non-nucleophilic base like lithium diisopropylamide (LDA) can sometimes favor deprotonation over addition. clockss.orgsemanticscholar.org The competition between these pathways makes precise control of reaction conditions critical.

Table 2: Potential Lithiation Pathways and Electrophilic Quenching

| Reagent | Pathway | Intermediate | Electrophile (E+) | Product |

|---|---|---|---|---|

| n-BuLi, THF, -78 °C | Halogen-Metal Exchange | 2-Bromo-6-lithio-3-carboxaldehyde-pyridine | DMF | 2-Bromo-6-formylpyridine-3-carboxaldehyde |

| LDA, THF, -78 °C | Directed ortho-Metalation | 2,6-Dibromo-4-lithiopyridine-3-carboxaldehyde | CH₃I | 2,6-Dibromo-4-methylpyridine-3-carboxaldehyde |

| i-PrMgCl then n-BuLi | Halogen-Metal Exchange | Organomagnesium intermediate | Various | Selectively functionalized pyridine nih.gov |

Mechanistic Studies of Key Transformations

The mechanisms of the palladium-catalyzed cross-coupling reactions involving this compound are generally understood to follow a common catalytic cycle. libretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of a low-valent palladium(0) species into one of the carbon-bromine bonds. This is often the rate-determining step. The C2 and C6 positions may exhibit different reactivities due to steric and electronic influences from the adjacent nitrogen and the C3-aldehyde group. The palladium(0) catalyst is oxidized to a palladium(II) species. libretexts.orgwikipedia.org

Transmetalation : The organic group from the coupling partner (e.g., organoboron, organotin, or organozinc) is transferred to the palladium(II) center, displacing the halide. This step regenerates the halide salt. For Suzuki couplings, activation of the organoboron species with a base is required to facilitate this transfer. nih.govorganic-chemistry.org

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgnih.gov

In the case of dihalo-substrates like this compound, the reaction can either stop after the first coupling (mono-substitution) or proceed to a second coupling (di-substitution). The outcome depends on factors such as reagent stoichiometry, catalyst loading, and the relative rate of the second oxidative addition compared to the first.

Computational Chemistry in Reaction Mechanism Elucidation

Isotopic Labeling and Kinetic Isotope Effect Studies

Isotopic labeling, particularly with deuterium, is a fundamental technique for probing reaction mechanisms. The measurement of the kinetic isotope effect (KIE) can provide critical evidence for bond-breaking steps in the rate-determining stage of a reaction. Despite the utility of this method, specific studies employing isotopic labeling or reporting KIE data for reactions involving this compound have not been identified in the surveyed literature. Consequently, there are no available experimental data tables or detailed findings on how isotopic substitution affects the reaction rates of this compound.

Applications of 2,6 Dibromopyridine 3 Carboxaldehyde in Advanced Chemical Research

Precursor in Medicinal Chemistry and Pharmaceutical Development

In medicinal chemistry, the pyridine (B92270) scaffold is a privileged structure, found in numerous approved drugs and biologically active compounds. nih.gov The specific arrangement of functional groups in 2,6-Dibromopyridine-3-carboxaldehyde makes it an attractive starting material for the development of novel therapeutics. The aldehyde allows for the formation of various carbon-nitrogen and carbon-carbon bonds through reactions like condensation and Wittig reactions, while the bromine atoms are ideal handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse aryl and heteroaryl substituents.

Synthesis of Bioactive Heterocyclic Compounds

The construction of complex heterocyclic systems is a cornerstone of drug discovery, as these structures are prevalent in natural products and synthetic drugs. ijnrd.orgresearchgate.net this compound is a key precursor for synthesizing a wide array of more complex, bioactive heterocyclic compounds. The aldehyde group can react with various nucleophiles to initiate cyclization cascades, leading to fused ring systems. For example, pyridine carboxaldehydes can undergo condensation reactions with compounds containing active methylene (B1212753) groups to form the core of various biologically active molecules. mdpi.comnih.gov

Researchers utilize this reactivity to build libraries of compounds for high-throughput screening. The synthesis of polysubstituted pyridines is a major focus, as these motifs are present in many biologically active molecules and functional materials. researchgate.net The transformation of a substituted pyridine, such as the conversion of a dicyano-hydroxypyridine to a dibromopyridine derivative, showcases a synthetic strategy where the pyridine core is built and then further functionalized, highlighting the importance of intermediates like this compound in these multi-step syntheses. nih.gov

Development of Novel Drug Candidates (e.g., Antibacterial, Antifungal, Anticancer Agents)

The functional handles on this compound allow for its elaboration into novel drug candidates targeting a range of diseases.

Anticancer Agents: The pyridine ring is a common feature in many anticancer agents. nih.gov Research has shown that pyridine derivatives, including those synthesized from pyridine carboxaldehydes, can exhibit potent anticancer activity. acadiau.canih.gov For instance, 3-cyanopyridone-based compounds have been developed as inhibitors of key cancer-related enzymes like VEGFR-2 and HER-2. mdpi.com The synthesis of these molecules often involves the reaction of an aldehyde, an active methylene compound (like cyanoacetamide), and other components, demonstrating a pathway where this compound could serve as the aldehyde precursor. mdpi.com The resulting structures can be further modified at the bromine positions to optimize their antiproliferative activity against various cancer cell lines, such as breast and hepatic adenocarcinoma. mdpi.commdpi.com

Antibacterial Agents: With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents with novel mechanisms of action. Pyridine-based scaffolds have been successfully employed to develop potent bacterial inhibitors. mdpi.com A notable example is the development of inhibitors targeting DNA gyrase, a crucial bacterial enzyme. nih.govwhiterose.ac.uk Compounds based on a pyridine-3-carboxamide (B1143946) scaffold have shown excellent enzyme inhibitory activity and potent efficacy against Gram-positive bacteria. nih.govwhiterose.ac.uk The carboxamide group is a direct derivative of a carboxaldehyde, indicating that this compound is an ideal starting point for synthesizing such DNA gyrase inhibitors.

Antifungal Agents: Fungal infections pose a significant global health threat, and the pipeline for new antifungal drugs is limited. nih.govnih.gov While direct synthesis of antifungal agents from this compound is not extensively documented in initial screenings, the development of pyridine-containing molecules is an active area of research. nih.gov For example, pyridine-2-amine-based molecules have been identified as broad-spectrum antifungal agents. nih.gov The versatility of this compound allows for its conversion into a wide range of pyridine derivatives, including amines, which can then be tested for activity against pathogenic fungi like Candida and Aspergillus species. nih.govnih.gov

Scaffold for Enzyme Inhibitors

The targeted inhibition of specific enzymes is a primary strategy in modern drug development. The this compound framework serves as a valuable scaffold for designing potent and selective enzyme inhibitors. The pyridine ring can act as a central anchoring unit within an enzyme's active site, while the substituents derived from the aldehyde and bromine atoms can be tailored to interact with specific amino acid residues.

Research has demonstrated the successful application of pyridine-based molecules as inhibitors for a variety of enzymes, as summarized in the table below.

| Target Enzyme | Therapeutic Area | Example Scaffold | Citation(s) |

| Phosphodiesterase 3 (PDE3) | Cardiovascular | 3-Cyano-2-iminopyridine | nih.gov |

| DNA Gyrase (GyrB Subunit) | Antibacterial | Pyridine-3-carboxamide | nih.govwhiterose.ac.uk |

| VEGFR-2 / HER-2 | Anticancer | Cyanopyridone | mdpi.com |

| Urease | Ulcer Treatment | Imidazopyridine-Oxazole | nih.gov |

| Carbonic Anhydrase (hCA) | Various | Thiazolyl-pyrazoline | nih.gov |

The synthesis of these inhibitors often starts from functionalized pyridines. For example, urease inhibitors have been synthesized from fluoro-substituted imidazopyridine-3-carbaldehyde, a structurally related compound. nih.gov This highlights the utility of the aldehyde group in building the final inhibitor structure. Similarly, the development of potent carbonic anhydrase and acetylcholinesterase inhibitors from hybrid thiazolyl-pyrazoline scaffolds underscores the modular approach to drug design, where a core structure is systematically modified to achieve high potency. nih.gov this compound provides the ideal starting point for such modular syntheses.

Building Block in Agrochemical Research

In addition to pharmaceuticals, pyridine-based heterocycles play a crucial role in modern agriculture as the active ingredients in many herbicides, pesticides, and fungicides. researchgate.net The structural features of this compound make it a valuable building block for the discovery and development of new agrochemicals.

Intermediate for Herbicide and Pesticide Synthesis

The development of new pesticides is driven by the need to manage resistance in target pests and to meet increasingly stringent environmental safety standards. nih.gov Pyridine and its derivatives are key components in a diverse range of insecticides. researchgate.netnih.gov The synthesis of novel diamide (B1670390) compounds with insecticidal and acaricidal activity, for example, often involves combining different aromatic and heterocyclic fragments. mdpi.com

This compound serves as a trifunctional intermediate that can be used to construct novel agrochemical scaffolds. The aldehyde can be transformed into an imine or other functional groups, while the two distinct bromine atoms can be selectively functionalized through sequential cross-coupling reactions. This allows for the creation of a three-dimensional structure designed to interact with a specific biological target in an insect or weed, such as an enzyme or receptor protein. This approach is central to the "intermediate derivatization method" used in the discovery of new agrochemicals. researchgate.net

Optimization of Efficacy and Selectivity through Chemical Transformations

A key challenge in agrochemical research is to maximize efficacy against the target pest while minimizing harm to non-target organisms, such as crops, beneficial insects, and other wildlife. This is achieved through a process of chemical optimization, where a lead compound's structure is systematically modified to fine-tune its biological activity and physical properties.

This compound is an excellent platform for this optimization process. The differential reactivity of its functional groups allows for precise chemical transformations:

Aldehyde Group Modification: The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine, oxime, or hydrazone. Each new functional group offers different hydrogen bonding capabilities and steric profiles, which can dramatically alter the molecule's interaction with its biological target.

Bromine Atom Substitution: The two bromine atoms can be replaced with a wide variety of other chemical groups using metal-catalyzed cross-coupling reactions. By introducing different substituents at the 2- and 6-positions, chemists can modulate properties like lipophilicity (which affects penetration into the pest), metabolic stability, and binding affinity to the target site.

This systematic modification allows for a detailed exploration of the structure-activity relationship (SAR), where the effect of each structural change on insecticidal or herbicidal activity is measured. mdpi.com This process ultimately leads to the identification of candidates with optimized efficacy against the target species and improved selectivity, resulting in safer and more effective agricultural products.

Role in Materials Science and Polymer Chemistry

This compound serves as a versatile building block in materials science, primarily owing to the reactive bromine atoms and the aldehyde functional group. These features allow for its incorporation into a variety of complex organic structures, enabling the synthesis of advanced materials with tailored properties.

Synthesis of Monomers for Tailored Polymers

The structure of this compound, featuring two reactive bromine sites and an aldehyde group, makes it a valuable precursor for the synthesis of specialized monomers. The bromine atoms are amenable to various cross-coupling reactions, such as Suzuki or Stille couplings, which allow for the introduction of different aromatic or unsaturated groups. This functionalization is key to creating monomers with specific electronic and physical properties.

The aldehyde group offers another site for chemical modification, often used in condensation reactions to build larger molecular frameworks. For instance, it can be converted into other functional groups or used to connect different molecular units, further expanding the range of accessible monomer structures. This dual reactivity enables the design and synthesis of monomers that can be polymerized to form polymers with precisely controlled architectures and functionalities, suitable for applications in advanced materials.

Precursor for Organic Electronic Materials (e.g., Organic Semiconductors, OLEDs, Organic Solar Cells)

The pyridine-based core of this compound is a common structural motif in materials designed for organic electronics. Organic semiconductors are π-bonded molecular or polymeric hydrocarbon solids that become semiconducting when charges are introduced through doping, photoexcitation, or electrode injection. cas.org The electron-deficient nature of the pyridine ring makes its derivatives suitable for use as electron-transporting or hole-blocking materials in electronic devices.

Organic Semiconductors and OLEDs: Derivatives of brominated pyridines are utilized in the synthesis of complex aromatic systems for organic light-emitting diodes (OLEDs). For example, pyridine-3,5-dicarbonitrile (B74902) moieties, which can be synthesized from precursors like dibromopyridines, are crucial in developing metal-free organic compounds that exhibit thermally activated delayed fluorescence (TADF). nih.gov These materials are synthesized through methods like Sonogashira coupling reactions, leveraging the reactivity of halogenated pyridines. nih.gov The resulting polyaromatic π-systems often show efficient intramolecular charge transfer (ICT), a key property for OLED applications. nih.gov Similarly, carbazole-based materials, often prepared from dibromo- or diiodo-carbazole intermediates, are widely used for charge-transporting layers and as hosts for emitters in OLEDs due to their electronic characteristics and thermal stability. nih.gov

Organic Solar Cells (OSCs): In the field of organic photovoltaics, precise molecular design is critical for achieving high efficiency. Non-fullerene acceptors (NFAs) are a key component of modern OSCs. escholarship.orgnih.gov The synthesis of these complex molecules often involves building blocks that can be derived from functionalized heterocycles. The ability to modify the pyridine ring of this compound allows for the fine-tuning of electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which is essential for optimizing charge transfer and minimizing energy loss in solar cells. escholarship.org

Development of Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. The formation of these architectures often relies on dynamic and reversible bond formation, such as coordination bonds or dynamic covalent bonds. frontiersin.org

The this compound molecule contains a formylpyridyl group, a subcomponent that is valuable in the construction of self-assembled architectures. The aldehyde group can participate in dynamic imine bond formation with primary amines, while the pyridine nitrogen provides a coordination site for metal ions like Fe(II) or Zn(II). frontiersin.org This dual functionality allows for the creation of complex, well-defined structures such as tetrahedral metal-organic cages through a combination of Schiff base condensation and metal coordination. frontiersin.org These organized assemblies are of interest for their potential applications in sensing, catalysis, and materials with novel functions. frontiersin.org

Ligand Design and Coordination Chemistry

The pyridine nucleus is a fundamental component in coordination chemistry, and this compound is a strategic starting material for crafting sophisticated ligands. The bromine atoms serve as handles for elaboration through cross-coupling reactions, while the aldehyde group provides a reactive site for building multidentate ligand systems.

Formation of Bipyridine and Terpyridine Ligands

Bipyridine and terpyridine ligands are cornerstones of coordination chemistry, renowned for their ability to form stable complexes with a wide range of metal ions. researchgate.net The synthesis of functionalized bipyridines and terpyridines can be achieved through various synthetic routes starting from halogenated pyridine precursors.

The reactivity of the bromine atoms in this compound allows for its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to link pyridine units together. arkat-usa.org This is a common strategy for creating bipyridine and terpyridine backbones. The aldehyde functionality can then be utilized in subsequent steps, for instance, in a Kröhnke condensation reaction, which involves the reaction of a pyridinium (B92312) salt with an α,β-unsaturated carbonyl compound in the presence of a base to form a new pyridine ring. researchgate.netarkat-usa.org This combination of cross-coupling and condensation reactions provides a powerful toolkit for assembling complex polypyridyl ligands from simpler building blocks like this compound. arkat-usa.org

Table 1: Synthetic Methods for Polypyridyl Ligands

| Method | Description | Precursor Type |

|---|---|---|

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Halogenated Pyridines |

| Stille Reaction | A palladium-catalyzed coupling reaction between an organostannane and an organohalide. | Halogenated Pyridines |

| Kröhnke Reaction | Condensation of a pyridinium salt (from a halomethylpyridine) with an α,β-unsaturated carbonyl compound. | Pyridine Aldehydes |

| Homocoupling | Coupling of two molecules of the same organohalide, often catalyzed by nickel or palladium. | Bromopyridines |

Metal Complexation for Catalysis

Ligands derived from pyridine, bipyridine, and terpyridine are integral to the field of catalysis, where they coordinate to metal centers and modulate their reactivity, selectivity, and stability. researchgate.net Once synthesized, the bipyridine and terpyridine ligands derived from this compound can be complexed with various transition metals, including but not limited to ruthenium, iridium, palladium, and rhenium. arkat-usa.orgrsc.org

The resulting metal complexes find applications in a wide array of catalytic transformations. For example, complexes of scandium, yttrium, and rhodium are used in the C-H functionalization of pyridines themselves, demonstrating the role of metal catalysis in organic synthesis. nih.govsemanticscholar.org The electronic and steric properties of the ligands, which can be precisely tuned by selecting the appropriate substituents during the synthesis from the initial carboxaldehyde precursor, are critical in determining the efficacy of the catalyst. The coordination of these tailored ligands to a metal center can create highly active and selective catalysts for processes such as hydrogenation, oxidation, and carbon-carbon bond formation. nih.gov

Application in Photoredox Catalysis

extensive research of scholarly databases and scientific literature did not yield specific examples of the direct application of this compound in photoredox catalysis. While photoredox catalysis is a powerful and versatile tool for a wide range of organic transformations, including the functionalization of aldehydes and pyridine derivatives, its specific use with this compound has not been documented in the available resources.

General photoredox-catalyzed reactions involving aldehydes often proceed through the formation of acyl radicals, which can then participate in various coupling reactions. Similarly, the functionalization of pyridine rings via photoredox catalysis is a well-established area of research. However, the interplay of the aldehyde functionality and the two bromine substituents on the pyridine ring of this specific compound under photoredox conditions remains an unexplored area of chemical research based on the current literature.

Therefore, this section cannot provide detailed research findings or data tables on the application of this compound in photoredox catalysis due to a lack of available information.

Advanced Topics and Future Directions in 2,6 Dibromopyridine 3 Carboxaldehyde Research

Asymmetric Synthesis and Chiral Derivatives

The synthesis of enantiopure molecules is a cornerstone of modern medicinal chemistry, and 2,6-dibromopyridine-3-carboxaldehyde serves as a valuable starting point for creating chiral pyridine (B92270) derivatives. The aldehyde group provides a direct site for asymmetric transformations to introduce stereocenters.

Key research findings in this area include:

Catalytic Asymmetric Alkylation: The Soai reaction, a notable example of asymmetric autocatalysis, has been investigated for the enantioselective alkylation of pyridine and pyrimidine (B1678525) aldehydes using diisopropylzinc. researchgate.net This reaction can amplify the enantiomeric excess of the resulting chiral alcohol product, demonstrating a pathway to high enantiopurity from a small initial chiral imbalance. researchgate.net

Chiral Ligand Synthesis: The aldehyde can be condensed with chiral diamines, such as (S,S)-diphenylethylenediamine, to create C2-symmetric bis(imidazolidine)pyridine (PyBidine) ligands. researchgate.net These ligands, when complexed with copper(II) triflate, act as effective catalysts for highly endo-selective and enantioselective reactions, achieving up to 99% enantiomeric excess (ee) in certain transformations. researchgate.net

Enzyme-Catalyzed Reductions: A chemoenzymatic two-step approach has been developed for producing chiral secondary alcohols bearing a pyridine ring. nih.gov This method involves the synthesis of a prochiral α-halogenated ketone from a picoline derivative, followed by an enantioselective reduction of the carbonyl group using an alcohol dehydrogenase from Lactobacillus kefir, yielding enantiomeric excesses ranging from 95% to over 99%. nih.gov

Lewis Acid-Assisted Conjugate Addition: To overcome the poor reactivity of certain pyridine derivatives, a copper-catalyzed, Lewis acid-assisted asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents has been developed. nih.gov This highly enantioselective method allows for the synthesis of a wide array of chiral pyridines. nih.gov

| Method | Key Reagents/Catalysts | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Chemoenzymatic Reduction | Alcohol dehydrogenase (from Lactobacillus kefir) | 95% to >99% | nih.gov |

| Chiral Ligand-Catalyzed Reaction | PyBidine-Cu(OTf)₂ Complex | Up to 99% | researchgate.net |

| Asymmetric Autocatalysis | Diisopropylzinc | Up to 90% | researchgate.net |

| Cu-Catalyzed Conjugate Addition | Copper-chiral diphosphine ligand, Lewis Acid, Grignard reagents | High | nih.gov |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores, minimizing the need for pre-functionalized starting materials. For the 2,6-dibromopyridine (B144722) backbone, C-H functionalization offers a complementary approach to traditional cross-coupling reactions at the C-Br bonds. Research has focused on developing methods for the regioselective functionalization of the pyridine ring. A photochemical method has been reported for the functionalization of pyridines with radicals derived from allylic C–H bonds, creating a new C(sp²)–C(sp³) bond. acs.org This process utilizes the reactivity of pyridinyl radicals, which are generated via the single-electron reduction of pyridinium (B92312) ions. acs.orgnih.gov A dithiophosphoric acid catalyst plays a triple role in this transformation: acting as a Brønsted acid for protonation, a single electron transfer reductant, and a hydrogen atom abstractor. nih.gov

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the ability to handle hazardous intermediates. The synthesis of functionalized pyridines from dibromopyridine precursors is particularly well-suited to this technology. A flow microreactor method has been successfully developed for the synthesis of disubstituted pyridines starting from dibromopyridines via a bromine-lithium (Br/Li) exchange. rsc.orgresearchgate.net This approach avoids the cryogenic temperatures (e.g., -78 °C) typically required in batch processes for such reactions. researchgate.net By leveraging short residence times and superior heat exchange, the reaction can be effectively controlled at 0 °C. researchgate.net Integrated flow systems, comprising multiple micromixers and microtube reactors, have been designed to allow for the sequential introduction of two different electrophiles, enabling the one-pot synthesis of unsymmetrically disubstituted pyridines. rsc.orgresearchgate.net This technology is instrumental in streamlining multi-step syntheses, as demonstrated in the assembly of various heterocyclic compounds and active pharmaceutical ingredients. flinders.edu.aunih.gov

Green Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. chemijournal.comresearchgate.net In the context of this compound, this involves developing more sustainable synthetic routes and applications.

Key green chemistry strategies include:

Photocatalysis: Visible-light photocatalysis provides a sustainable method for constructing pyridine-containing compounds under mild conditions. chemeurope.combionity.com Transition-metal-free, photoinduced reactions, such as the acetalation-pyridylation of alkenes, have been developed using organic photocatalysts, demonstrating high functional group tolerance. chemeurope.combionity.com

Aqueous Reaction Media: Performing reactions in water or aqueous buffers minimizes the reliance on volatile organic solvents. An advanced Guareschi–Thorpe synthesis of hydroxy-cyanopyridines has been achieved through a three-component condensation in an ethanol-water mixture or a green buffer, with the product conveniently precipitating from the reaction medium. nih.gov

Nanocatalysis: The use of recoverable and reusable nanocatalysts offers a sustainable advantage. For instance, Cu/magnetic chitosan (B1678972) has been employed as a green nanocatalyst for the synthesis of 2,4,6-triaryl pyridines. researchgate.net The catalyst can be easily separated using an external magnet and reused multiple times without significant loss of activity. researchgate.net

| Strategy | Example | Key Advantage | Reference |

|---|---|---|---|

| Photocatalysis | Visible-light promoted acetalation-pyridylation of alkenes | Transition-metal-free, mild conditions | chemeurope.combionity.com |

| Aqueous Media | Guareschi–Thorpe synthesis in EtOH/H₂O or buffer | Reduced use of organic solvents, simple work-up | nih.gov |

| Nanocatalysis | Synthesis of triaryl pyridines using Cu/magnetic chitosan | Catalyst is easily separable and reusable | researchgate.net |

Computational Studies and Predictive Modeling in Reaction Design

Computational chemistry has become an indispensable tool for understanding reaction mechanisms, predicting molecular properties, and designing new synthetic pathways. nih.gov For pyridine derivatives, methods like Density Functional Theory (DFT) are used to analyze electronic structure, reactivity, and stability. researchgate.net Such studies provide insights into molecular orbitals and energy levels, helping to predict the outcomes of reactions. researchgate.net Molecular docking and dynamics simulations are employed to evaluate the potential of new pyridine-based molecules as therapeutic agents by predicting their binding affinity and stability with biological targets like proteins. mdpi.com These computational approaches reduce the time and resources required by traditional experimental methods, accelerating the discovery and optimization of novel compounds. researchgate.netmdpi.com

Novel Applications in Emerging Fields (e.g., Optoelectronics, Sensors)

The unique electronic properties and coordination capabilities of the pyridine ring make derivatives of this compound attractive for applications in materials science.

Fluorescent Sensors: The pyridine-dicarboxamide scaffold, which can be synthesized from related pyridine precursors, serves as an excellent platform for creating fluorescent and colorimetric chemosensors. These sensors exhibit high selectivity and sensitivity for detecting various metal ions, including Fe³⁺, Hg²⁺, Cr²⁺, and Zn²⁺. mdpi.comtandfonline.com The binding of a metal ion to the nitrogen and oxygen atoms within the sensor's cavity often leads to a measurable change in fluorescence (chelation-enhanced fluorescence or quenching), allowing for the detection of trace amounts of these ions in biological and environmental samples. mdpi.comtandfonline.comacs.org

Organic Semiconductors: Pyridine-3,5-dicarbonitrile (B74902) structures, which can be synthesized from 2,6-dibromopyridine precursors, are being investigated as electron-transporting organic semiconductors. nih.gov These materials are of interest for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic properties and potential for long-lived emissions. nih.gov

Bridging Academic Research with Industrial Scale-Up

Translating a synthetic route from a laboratory setting to large-scale industrial production presents numerous challenges, including cost, safety, and efficiency. For pyridine derivatives, reactor engineering plays a crucial role. Kinetic models are often developed from experiments in ideal semi-batch reactors to understand the reaction parameters. aidic.it This knowledge is then applied to design continuous reactor setups, such as coil-type reactors, for industrial synthesis. aidic.it Flow chemistry is a key enabling technology for scale-up, as it allows for safer handling of reactive intermediates and provides better control over reaction conditions, which is critical for maintaining high yield and purity on a larger scale. rsc.orgresearchgate.net Furthermore, developing solvent-free reaction conditions or processes that are suitable for large-scale production is a key consideration for improving the economic viability and environmental footprint of the synthesis. google.com

Conclusion and Outlook

Summary of Key Research Advancements

Research surrounding 2,6-Dibromopyridine-3-carboxaldehyde has established it as a pivotal intermediate in synthetic organic chemistry. Its utility stems from the presence of multiple reactive sites: the aldehyde group and two bromine atoms attached to the pyridine (B92270) ring. The bromine atoms, particularly at the 2 and 6 positions, significantly enhance the reactivity of the pyridine ring, making it a versatile precursor for a variety of complex heterocyclic compounds. cymitquimica.com

Key advancements have been demonstrated in its application as a building block. The aldehyde functional group provides a convenient handle for a wide range of chemical transformations, including condensations, oxidations, and reductions. Simultaneously, the bromine atoms are amenable to substitution via nucleophilic aromatic substitution and various cross-coupling reactions. chemicalforums.comresearchgate.net This dual reactivity allows for the sequential and controlled introduction of different functionalities, enabling the synthesis of highly substituted pyridine derivatives.

A significant area of progress lies in its use for constructing larger, functional molecules. For instance, derivatives of brominated pyridines are employed in the synthesis of polyaromatic π-systems, such as those containing pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments. These materials are being investigated for their semiconducting properties and potential applications in organic light-emitting diodes (OLEDs), highlighting the compound's relevance in materials science. nih.gov The ability to use this compound as a starting point for molecules with specific electronic and photophysical properties marks a substantial advancement in its application beyond traditional organic synthesis.

Identification of Remaining Challenges and Unexplored Avenues

Despite the progress, several challenges and unexplored avenues remain in the study and application of this compound. A primary challenge lies in achieving regioselective functionalization. While the two bromine atoms are chemically distinct from the aldehyde, their own reactivity can be similar, potentially leading to mixtures of products in substitution reactions. Developing more refined and selective catalytic systems to differentiate between the C2 and C6 positions would significantly enhance its synthetic utility.

Furthermore, while its role as a precursor is well-documented, the exploration of its direct biological activities is an under-investigated area. The structural alerts present in the molecule—a halogenated pyridine aldehyde—suggest potential for biological activity. cymitquimica.com Systematic screening of the compound and its simple derivatives for antimicrobial, herbicidal, or other pharmacologically relevant properties could open new research directions. cymitquimica.com

Another unexplored avenue is its potential use in catalysis. The pyridine nitrogen and the adjacent functional groups could serve as a ligand scaffold for metal coordination. The synthesis of novel pincer-type or bidentate ligands derived from this compound could lead to new catalysts for a variety of organic transformations. The electronic properties of such ligands could be fine-tuned by modifying the substituents at the bromine and aldehyde positions.

Finally, expanding the library of heterocyclic systems synthesized from this precursor remains a fertile ground for research. Its use in multicomponent reactions or in the synthesis of fused pyridine systems, which are prevalent in medicinal chemistry, is not yet fully exploited. Developing novel synthetic methodologies that leverage the unique reactivity of this compound could lead to the discovery of new molecular architectures.

Prospective Impact on Interdisciplinary Scientific Domains

The future applications of this compound are poised to have a significant impact across several scientific domains.

In medicinal chemistry , its role as a versatile scaffold is of paramount importance. The substituted pyridine core is a common motif in many pharmaceuticals. The ability to readily generate a library of diverse derivatives from a single, common precursor is highly valuable for drug discovery programs. By systematically modifying the substituents, researchers can explore structure-activity relationships and optimize compounds for desired therapeutic effects.

In materials science , the compound is a key building block for novel organic functional materials. As demonstrated by its use in synthesizing molecules for OLEDs, its derivatives can be tailored to exhibit specific electronic, optical, and thermal properties. nih.gov Future research could lead to its incorporation into organic semiconductors, sensors, and other advanced electronic devices. The high thermal stability observed in some of its derivatives is a particularly promising feature for such applications. nih.gov

In agrochemicals , the structural features of this compound suggest potential for developing new herbicides and pesticides. cymitquimica.com The halogenated pyridine moiety is present in several commercial agrochemicals. Its utility as a synthetic intermediate allows for the creation of novel compounds that can be screened for potent and selective biological activity against agricultural pests and weeds.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 55304-83-1 |

| Molecular Formula | C₆H₃Br₂NO |

| Molecular Weight | 264.90 g/mol |

| Appearance | White to off-white solid |

| Density | 2.1 ± 0.1 g/cm³ |

| Boiling Point | 331.6°C at 760 mmHg |

| Flash Point | 154.3 ± 27.9 °C |

| Storage Temperature | 2-8°C under inert gas |

Source: echemi.comchemicalbook.comalfa-chemistry.com

Table 2: Computed Properties of this compound

| Property | Value |

| Exact Mass | 262.858124 |

| XLogP3 | 2.4 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 30 Ų |

Source: echemi.com

常见问题

Q. What are the standard synthetic routes for 2,6-Dibromopyridine-3-carboxaldehyde, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves bromination of pyridine derivatives followed by formylation. For example, bromination of pyridine-3-carboxaldehyde using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) can yield dibrominated products. The regioselectivity of bromination at the 2,6-positions is influenced by directing groups (e.g., aldehydes) and steric effects. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical to isolate the product . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize polybromination byproducts.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Key characterization methods include:

- NMR Spectroscopy : H NMR detects aldehyde protons (δ 9.8–10.2 ppm) and aromatic protons (δ 8.0–8.5 ppm for pyridine ring). C NMR confirms the aldehyde carbon (δ ~190 ppm) and brominated carbons (δ ~110–130 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₆H₃Br₂NO, expected m/z ~292.8).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) assesses purity, with retention times compared to standards .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in 1^11H NMR) be resolved during characterization?

- Methodological Answer : Contradictions may arise from impurities, tautomerism, or solvent effects. Strategies include:

- Multi-Technique Cross-Validation : Use H-C HSQC/HMBC to confirm coupling patterns and structural assignments.

- Variable Temperature NMR : Assess dynamic processes (e.g., hindered rotation of aldehyde groups) that cause splitting .

- Isotopic Abundance Analysis : Bromine’s natural isotopic pattern (¹:¹ ratio for Br/Br) in MS can confirm molecular identity .

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?